Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Acetamide and Pivalamide Analogs
The target compound (MW 208.28, C₁₀H₁₂N₂OS) occupies an intermediate physicochemical space between its smaller acetamide analog N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide (MW 182.25, C₈H₁₀N₂OS) [1] and the bulkier pivalamide analog N-(4-cyclopropyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide (MW 224.32, C₁₁H₁₆N₂OS) [2]. The dual-cyclopropyl motif provides a balanced lipophilicity profile: the thiazole C4-cyclopropyl group contributes to metabolic stability and conformational constraint, while the cyclopropanecarboxamide N-acyl group offers a smaller steric footprint compared to the tert-butyl (pivalamide) or acetyl substituents [1][2]. This intermediate profile may offer advantages in fragment-based screening libraries where balanced MW and lipophilicity are desired.
| Evidence Dimension | Molecular weight and structural parameters |
|---|---|
| Target Compound Data | MW 208.28 g/mol; Formula C₁₀H₁₂N₂OS; 2 cyclopropyl rings; SMILES: C1CC1C2=CSC(=N2)NC(=O)C3CC3 |
| Comparator Or Baseline | Acetamide analog (CAS 324579-96-6): MW 182.25; Formula C₈H₁₀N₂OS; 1 cyclopropyl ring; Pivalamide analog (CAS 1457259-96-9): MW 224.32; Formula C₁₁H₁₆N₂OS; 1 cyclopropyl ring |
| Quantified Difference | MW difference: +26.03 vs. acetamide analog; −16.04 vs. pivalamide analog; Cyclopropyl count: 2 (target) vs. 1 (both comparators) |
| Conditions | Calculated/structural comparison based on vendor-reported and PubChem data |
Why This Matters
The unique dual-cyclopropyl architecture differentiates this compound from both smaller and larger analogs in the same scaffold family, offering a distinct physicochemical profile for screening library design where balanced MW and cyclopropyl count are selection criteria.
- [1] PubChem. N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide. CID 71398129. MW 182.25 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/71398129 View Source
- [2] MolBiC Database. N-(4-cyclopropyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide. Compound ID CP0540845. MW 224.329. https://molbic.idrblab.net/data/compound/details/CP0540845 View Source
